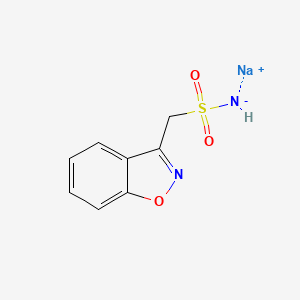

Zonisamide sodium salt

Description

Historical Context of Zonisamide (B549257) Discovery and Pre-clinical Development Paradigms

The journey of zonisamide began in 1974 when it was synthesized as a benzisoxazole derivative during exploratory research into psychiatric drugs. researchgate.net It was subsequently identified as having anticonvulsant properties during screening processes. researchgate.net The initial synthesis of zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, involved the sulfonation and subsequent amination of 1,2-benzisoxazole-3-acetic acid, a process that initially resulted in a very poor yield. researchgate.net Through dedicated efforts to optimize the compound and the development of new synthetic routes, the yield was significantly improved, leading to the selection of zonisamide based on a balance of efficacy and safety. researchgate.net

Preclinical development of zonisamide involved extensive evaluation in various animal models of epilepsy. researchgate.net These early studies demonstrated its effectiveness against maximal electroshock-induced seizures in a range of species, including mice, rats, rabbits, and dogs. researchgate.net A key finding from these preclinical paradigms was that zonisamide possessed a wider therapeutic plasma concentration range between its anticonvulsant and neurotoxic effects compared to existing antiepileptic drugs of the time. researchgate.net While the parent compound, zonisamide, was developed for clinical use, the sodium salt form is now widely available for research and development purposes, facilitating its use in aqueous solutions for in vitro and in vivo studies. fda.gov

Academic Significance of Zonisamide in Neuroscientific and Pharmacological Research

The academic significance of zonisamide, and by extension its sodium salt used in research, is underscored by its broad spectrum of activity and its utility as a tool to investigate fundamental neurological processes. researchgate.netmedlink.com Initially recognized for its anti-seizure properties, its application in research has expanded considerably, most notably into the realm of neurodegenerative disorders like Parkinson's disease. medlink.commedchemexpress.com

A serendipitous discovery in a patient with both epilepsy and Parkinsonian symptoms spurred a wave of preclinical and clinical investigations into zonisamide's potential in movement disorders. researchgate.net This has made zonisamide sodium salt a valuable compound for researchers studying the underlying mechanisms of Parkinson's disease and exploring novel therapeutic strategies. drugs.com

Furthermore, the unique chemical structure of zonisamide, a sulfonamide derivative unrelated to many other antiepileptic drugs, has made it an interesting subject for pharmacological research. researchgate.netfrontiersin.org Its multifaceted mechanism of action provides a rich area of study for understanding the complex interplay of ion channels and neurotransmitter systems in the central nervous system. The availability of zonisamide sodium salt allows for precise and controlled experiments to dissect these mechanisms. sigmaaldrich.commedscape.com

Evolution of Research Perspectives on Zonisamide's Mechanistic Complexity

The scientific understanding of zonisamide's mechanism of action has evolved significantly from its initial characterization. Early research primarily identified its ability to block voltage-gated sodium channels and T-type calcium channels. frontiersin.orgtga.gov.au This dual action was thought to be the primary basis for its anticonvulsant effects, as it reduces sustained high-frequency repetitive firing of neurons and may prevent the spread of seizure discharges. tga.gov.au

However, subsequent research, often employing zonisamide sodium salt in experimental models, has revealed a more complex and multifaceted pharmacological profile. It is now understood that zonisamide also modulates neurotransmitter systems. While it does not appear to potentiate the synaptic activity of gamma-aminobutyric acid (GABA) directly, it does bind to the GABA/benzodiazepine receptor-ionophore complex. sigmaaldrich.comgoogle.com Furthermore, it has been shown to inhibit the release of the excitatory neurotransmitter glutamate (B1630785). sigmaaldrich.com

More recent investigations have highlighted its role as a weak carbonic anhydrase inhibitor and its neuroprotective effects, which may be independent of its anti-seizure activity. tga.gov.augoogle.com These neuroprotective properties are an active area of research and are thought to involve antioxidant actions, such as scavenging free radicals. mdpi.com The ability of zonisamide to modulate dopamine (B1211576) and serotonin (B10506) metabolism has also been identified, though the full extent of these effects on its clinical actions is still under investigation. tga.gov.au This evolving understanding underscores the mechanistic complexity of zonisamide and the value of ongoing research with its sodium salt form to further elucidate its diverse biological activities.

Overview of Major Academic Research Domains for Zonisamide Sodium Salt

The unique pharmacological profile of zonisamide sodium salt has led to its application across several key academic research domains. These areas of investigation leverage its known mechanisms of action to explore disease pathophysiology and potential therapeutic avenues.

The primary research domains for zonisamide sodium salt include:

Epilepsy Research: As an established anticonvulsant, zonisamide sodium salt is frequently used in preclinical models of epilepsy to investigate seizure mechanisms, test new therapeutic strategies, and understand the molecular basis of its anti-seizure effects. Studies have utilized it in models of both partial and generalized seizures. researchgate.netdrugs.com

Parkinson's Disease Research: Following the clinical observation of its anti-parkinsonian effects, zonisamide sodium salt has become a significant tool in Parkinson's disease research. medlink.commedchemexpress.com It is used to study mechanisms of neurodegeneration, dopamine system modulation, and the potential for neuroprotection in various experimental models. drugs.com Research has explored its effects on motor symptoms and its potential to address non-motor symptoms of the disease. medchemexpress.com

Neuroprotection and Ischemia Research: The neuroprotective properties of zonisamide have opened up a research domain focused on its potential to mitigate neuronal damage in conditions like cerebral ischemia. mdpi.com Studies using zonisamide sodium salt investigate its ability to inhibit apoptosis and reduce oxidative stress in models of stroke and other forms of neuronal injury. drugs.commdpi.com

Ion Channel and Neurotransmitter System Research: Due to its well-characterized effects on sodium and calcium channels, as well as its modulation of GABAergic and glutamatergic systems, zonisamide sodium salt serves as a valuable pharmacological tool for basic neuroscience research. sigmaaldrich.comtga.gov.au It is used to probe the function of these channels and systems in neuronal excitability and synaptic transmission.

Research into Other Neurological and Psychiatric Conditions: The application of zonisamide sodium salt is also being explored in models of other conditions, including neuropathic pain, migraine, and certain psychiatric disorders like bipolar depression. Its diverse mechanisms of action suggest a potential for broader therapeutic applications that are being actively investigated at the preclinical level.

Structure

3D Structure of Parent

Properties

CAS No. |

68291-98-5 |

|---|---|

Molecular Formula |

C8H8N2NaO3S |

Molecular Weight |

235.22 g/mol |

IUPAC Name |

sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide |

InChI |

InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12); |

InChI Key |

CXGPJFFXNNHUAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation in Zonisamide Research

Advanced Synthetic Routes for Zonisamide (B549257) Sodium Salt

The manufacturing of zonisamide sodium salt has evolved to improve yield, efficiency, and safety. google.comgoogle.com

Optimization Strategies in Zonisamide Synthesis

Initial synthetic routes for zonisamide involved the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) hydrochloride to produce 1,2-benzisoxazole-3-acetic acid (BOA). google.com This intermediate was then subjected to bromination and subsequent reaction with sodium sulfite (B76179) to yield 1,2-benzisoxazole-3-methane sulfonic acid sodium salt (BOS-Na). google.com The final steps involved converting BOS-Na to the sulfonyl chloride and then reacting it with ammonia (B1221849) to form zonisamide. google.com

Key optimization strategies have focused on streamlining this process. One significant improvement involves avoiding the isolation and drying of the benzisoxazole methane (B114726) sulfonic acid (BOS) intermediate, which reduces the number of steps. google.com Another optimization is the impregnation of 1,2-benzisoxazole-3-acetic acid with an inorganic salt, such as sodium chloride, during its conversion to the sulfonic acid. google.comgoogle.com This technique produces a finer powder, enhancing its reactivity in subsequent steps. google.com

Table 1: Comparison of Synthetic Strategies for Zonisamide

| Starting Material | Key Intermediates | Reported Advantages |

|---|---|---|

| 4-Hydroxycoumarin | 1,2-benzisoxazole-3-acetic acid (BOA), 1,2-benzisoxazole-3-methane sulfonic acid sodium salt (BOS-Na) | Established, well-documented process. google.com |

| Phenyl salicylate | β-ketosultone oxime | Higher overall yield (31%), efficient intramolecular rearrangement. researchgate.netresearchgate.net |

| 1,2-benzisoxazole-3-acetic acid | 1,2-benzisoxazole-3-methane sulfonic acid | Avoids isolation of intermediates, improved product appearance. google.com |

Novel Precursors and Intermediates in Zonisamide Production

Research has focused on developing novel precursors and intermediates to circumvent issues with traditional methods, such as the lachrymatory nature of certain halogenated intermediates. nih.govbeilstein-journals.org A significant development is the use of 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides (sultone oximes) as key intermediates. nih.govbeilstein-journals.orgresearchgate.net These compounds undergo a novel base-catalyzed rearrangement to form 1,2-benzisoxazole-3-methanesulfonates, which are direct precursors to zonisamide. nih.govbeilstein-journals.orgbeilstein-journals.org

The synthesis of these sultone oximes starts from 1,2-benzoxathiin-4(3H)-one-2,2-dioxide, which is then converted to the oxime. nih.gov This approach avoids the problematic halogenated intermediates of earlier syntheses. nih.govbeilstein-journals.org The development of derivatives of 1,2-benzisoxazole-3-methane sulfonic acid has also provided new intermediates for zonisamide synthesis. justia.com

Table 2: Key Novel Intermediates in Zonisamide Synthesis

| Intermediate | Synthetic Advantage | Reference |

|---|---|---|

| 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides (sultone oximes) | Avoids lachrymatory halogenated intermediates through a base-catalyzed rearrangement. | nih.govbeilstein-journals.orgresearchgate.net |

| 1,2-benzisoxazole-3-methanesulfonates | Direct precursors to zonisamide, formed from the rearrangement of sultone oximes. | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Crystalline 1,2-Benzisoxazolemethane sulphonic acid sodium salt (BOS-Na) associated with sodium chloride | Can be directly converted to zonisamide, simplifying the process. | google.com |

Stereochemical Considerations and Enantioselective Synthesis in Zonisamide Analog Development

While zonisamide itself is not chiral, the development of its analogs often introduces chiral centers, making stereochemistry a critical consideration. nih.gov The three-dimensional structure of a drug molecule can significantly influence its pharmacological and pharmacokinetic properties. nih.gov Many new chiral drugs are now developed as single enantiomers to optimize their therapeutic effects. researchgate.net

Enantioselective synthesis, the synthesis of a single enantiomer of a chiral molecule, is increasingly important in drug development. thieme-connect.comacs.org For zonisamide analogs, this involves creating specific stereoisomers to investigate their differential interactions with biological targets. For example, in the development of new CNS-active sulfamoylphenyl carbamate (B1207046) derivatives, which are analogs of zonisamide, the individual enantiomers were synthesized and evaluated. researchgate.netmdpi.com The study of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) revealed that its enantiomers exhibited different anticonvulsant activities and pharmacokinetic profiles. researchgate.netmdpi.com Specifically, the (S)-MBPC enantiomer showed a better anticonvulsant effect, which was attributed to its slightly better brain permeability. researchgate.netmdpi.com

Derivatization and Analog Development of Zonisamide

The derivatization of zonisamide and the development of its analogs are driven by the search for compounds with improved properties or novel therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies of Zonisamide Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.gov For zonisamide analogs, SAR studies help in identifying the key structural features responsible for their therapeutic effects. nih.gov

For instance, in a series of chalcone (B49325) analogs evaluated as monoamine oxidase (MAO) inhibitors, substitutions on the aromatic rings were systematically varied to determine their effect on inhibitory activity and selectivity for MAO-A versus MAO-B. nih.gov It was found that analogs with a dimethylamino group on one aromatic ring and halogens on the other showed high inhibitory activity and selectivity for MAO-B. nih.gov Such studies provide a roadmap for designing more potent and selective inhibitors.

Rational Design of Zonisamide Derivatives for Specific Molecular Targets

Rational drug design involves creating new molecules with a specific biological target in mind. nih.gov For zonisamide, this approach aims to develop derivatives that interact more effectively with known molecular targets or engage new ones to achieve a desired therapeutic outcome. nih.govresearchgate.net Zonisamide is known to act on multiple targets, including voltage-gated sodium and T-type calcium channels. nih.govresearchgate.net

The rational design of zonisamide derivatives can focus on enhancing these existing mechanisms or introducing new ones. For example, zonisamide is also an inhibitor of carbonic anhydrase (CA) isozymes II and V. researchgate.netcnr.it This knowledge can be used to design novel, potent, and isozyme-specific CA inhibitors. researchgate.net By understanding the binding interactions of zonisamide with its targets through techniques like X-ray crystallography, researchers can design derivatives with modified structures to improve binding affinity and selectivity. researchgate.net This approach has been applied to develop compounds targeting various ion channels and enzymes implicated in neurological and other disorders. nih.govresearchgate.net

Pharmacological Characterization of Zonisamide Sodium Salt in Preclinical Models

Pharmacokinetics in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in In Vitro and In Vivo Animal Systems

The distribution of zonisamide (B549257) is extensive. tga.gov.au In vitro and in vivo studies have determined that plasma protein binding is approximately 40–50% at clinically relevant concentrations. europa.eu A significant characteristic of zonisamide's distribution is its high affinity for and concentration within red blood cells (erythrocytes), where it binds to carbonic anhydrase. europa.eucore.ac.uk This binding is nonlinear and saturable at lower concentrations. europa.eu The apparent volume of distribution (Vd/F) has been estimated to be around 1.1–1.7 L/kg in adult animals, indicating widespread tissue penetration. tga.gov.au

Metabolism of zonisamide primarily occurs in the liver. vin.commsdvetmanual.com It does not appear to induce its own metabolism. nih.govdrugbank.com The primary route of elimination for zonisamide and its metabolites is through the urine, with a smaller portion excreted in feces. europa.eudrugbank.com Studies in rats, dogs, and primates show that approximately 85% of a dose is excreted in the urine within 96 hours. europa.eu The elimination half-life varies significantly between species, being approximately 8 hours in rats, 15-20 hours in dogs, and 33 hours in cats. europa.euvin.com

Table 1: Comparative Pharmacokinetic Parameters of Zonisamide in Animal Models

| Parameter | Rat | Dog | Cat | Monkey |

|---|---|---|---|---|

| Tmax (hours) | 2-4 | 2-4 | ~4 | 2-4 |

| Plasma Half-life (T½) | ~8 hours | ~15-20 hours | ~33 hours | ~24 hours |

| Plasma Protein Binding | ~40-50% | ~40-50% | Not specified | ~40-50% |

| Primary Route of Excretion | Urine | Urine | Urine | Urine |

Tissue Distribution and Accumulation Patterns in Animal Organs, including Brain Uptake

Following administration, zonisamide distributes widely throughout the body, with maximal tissue concentrations typically observed around three hours after dosing. europa.eu A key feature of its distribution is its accumulation in erythrocytes, driven by a high binding affinity for the enzyme carbonic anhydrase. europa.eucore.ac.uk This results in erythrocyte-to-plasma concentration ratios of approximately 15 at low drug levels and about 3 at higher, therapeutic concentrations. europa.eu

Zonisamide effectively penetrates the central nervous system. europa.eu Animal studies indicate that zonisamide is well-distributed to the brain, with a carrier mechanism likely related to carbonic anhydrase. europa.eu Within the brain, concentrations are noted to be higher in the cortex compared to sub-cortical structures. europa.eu Research in mice has shown that brain levels of zonisamide can be almost twice as high as plasma levels. nih.gov This efficient brain uptake is crucial for its anticonvulsant activity. The distribution is generally even across fetal tissues, with concentrations comparable to those in maternal tissues. europa.eu

Metabolic Pathways and Enzyme Systems Involved in Zonisamide Biotransformation (Non-human specific)

The biotransformation of zonisamide involves several metabolic pathways, with the liver being the primary site of metabolism. vin.commsdvetmanual.com The metabolic processes are primarily reductive and conjugative, with oxidation playing a minor role. drugbank.com A major metabolic pathway is the reductive cleavage of the benzisoxazole ring to form the open-ring metabolite, 2-(sulphamoylacetyl)-phenol (SMAP). europa.eudrugbank.com

In vitro studies using liver microsomes have identified the cytochrome P450 (CYP) enzyme system as being central to zonisamide's metabolism. europa.eu Specifically, the conversion of zonisamide to SMAP is mediated by CYP3A4. europa.eudrugbank.com The activity of this enzyme can be influenced by other concurrently administered drugs. For example, potent inducers of CYP enzymes, such as phenobarbital (B1680315), can increase the clearance of zonisamide, necessitating adjustments in its use in preclinical models. msdvetmanual.comnih.govresearchgate.net Zonisamide metabolites, including SMAP and N-acetyl zonisamide, are then primarily excreted via the kidneys. drugbank.com

Pharmacodynamics in Animal Models

Dose-Response Relationships in Animal Models

Zonisamide demonstrates broad-spectrum anticonvulsant activity across a variety of preclinical animal models of epilepsy. tga.gov.au Its efficacy is dose-dependent. europa.eu In models of maximal electroshock (MES)-induced seizures, zonisamide is effective against tonic extension seizures but shows ineffectiveness against clonic seizures. nih.govtga.gov.aufda.gov It has been shown to raise the generalized seizure threshold in the kindled rat model and shorten the duration of cortical focal seizures in cats. nih.govtga.gov.au Furthermore, zonisamide suppresses interictal spikes and secondarily generalized seizures in models using cortical application of tungstic acid gel in rats or cortical freezing in cats. nih.govfda.gov This suggests that zonisamide acts to restrict the spread of seizure activity from a cortical focus to sub-cortical structures. tga.gov.audrugbank.com

Studies have also explored its neuroprotective effects, which may be independent of its anticonvulsant properties. europa.eu In various animal models of epilepsy and ischemia, zonisamide has shown significant neuroprotective effects, potentially by protecting neurons from free radical damage. europa.eu

Table 2: Efficacy of Zonisamide in Preclinical Seizure Models

| Animal Model | Seizure Type | Effect of Zonisamide |

|---|---|---|

| Mouse/Rat | Maximal Electroshock (MES) | Effective against tonic extension seizures |

| Mouse | Subcutaneous Pentylenetetrazol | Ineffective against clonic seizures |

| Rat | Kindled Model | Raises generalized seizure threshold |

| Cat | Electrical Stimulation of Visual Cortex | Reduces duration of cortical focal seizures |

| Rat/Cat | Cortical Irritant Application | Suppresses interictal spikes and secondary generalization |

Receptor Occupancy and Binding Kinetics in Preclinical Assays

The mechanism of action for zonisamide is multifactorial and not fully elucidated, but it is known to interact with several key targets in the central nervous system. tga.gov.aufda.gov In vitro pharmacological studies indicate that zonisamide blocks voltage-sensitive sodium channels and reduces voltage-dependent, transient inward currents (T-type Ca2+ currents). nih.govcore.ac.ukfda.gov This action helps to stabilize neuronal membranes and suppress neuronal hypersynchronization. nih.govfda.gov

In addition to its effects on ion channels, in vitro binding studies have shown that zonisamide binds to the GABA/benzodiazepine receptor complex, though it does so in an allosteric fashion that does not alter chloride flux. fda.govfda.gov It does not appear to potentiate the synaptic activity of GABA or affect postsynaptic GABA or glutamate (B1630785) responses. fda.gov Zonisamide also exhibits weak inhibitory activity against carbonic anhydrase, but this is not considered a primary contributor to its anticonvulsant effects. nih.govtga.gov.au More recent findings from in vitro studies with mouse brain homogenates have revealed that zonisamide is a potent inhibitor of monoamine oxidase-B (MAO-B), with an IC50 of approximately 25 μM, a concentration well within the therapeutic range. nih.gov

Target Engagement Studies in In Vivo Animal Models

The in vivo engagement of biological targets by zonisamide has been explored in various preclinical animal models, primarily focusing on its anticonvulsant and neuroprotective properties. These studies collectively suggest that zonisamide's efficacy stems from a multi-target mechanism of action, including the modulation of ion channels and neurotransmitter systems.

In vivo microdialysis studies in rats have demonstrated that zonisamide facilitates both dopaminergic and serotonergic neurotransmission. fda.govfda.gov This finding points to its ability to modulate these key neurotransmitter systems, which is relevant to its therapeutic effects. The precise mechanism for this facilitation is not fully elucidated but is a key aspect of its in vivo activity.

Furthermore, zonisamide has shown significant effects in various animal models of seizures. It has been found to be effective against tonic extension seizures induced by maximal electroshock in animals. fda.govfda.govfda.gov However, it is ineffective against clonic seizures induced by subcutaneous pentylenetetrazol. fda.govfda.govfda.gov In a rat model, zonisamide raised the threshold for generalized seizures, and in cats, it reduced the duration of cortical focal seizures. fda.govfda.govfda.gov It also suppressed interictal spikes and secondarily generalized seizures in rats and cats with chemically or physically induced cortical foci. fda.govfda.govfda.gov

Zonisamide's interaction with monoamine oxidase B (MAO-B) has also been a subject of in vivo investigation. Studies in mice revealed that zonisamide inhibits MAO-B activity. nih.gov This was evidenced by the reduced formation of the neurotoxin MPP+ from MPTP, a process dependent on MAO-B, in mice treated with both substances. nih.gov Further experiments showed that zonisamide could attenuate the irreversible binding of the known MAO-B inhibitor, selegiline, confirming its engagement with this enzyme in a living system. nih.gov

Neuroprotection studies in animal models of Parkinson's disease have also provided insights into zonisamide's target engagement. In a mouse genetic model of Parkinson's disease, chronic administration of zonisamide improved the survival of nigrostriatal dopaminergic neurons. nih.gov This neuroprotective effect was associated with an increase in the content of brain-derived neurotrophic factor (BDNF) in the striatum and ventral midbrain. nih.gov This suggests that zonisamide's engagement with pathways that modulate neurotrophic factor expression is a key part of its mechanism in these models.

The primary mechanisms of action are believed to be the blockage of voltage-sensitive sodium channels and T-type calcium channels, which leads to the stabilization of neuronal membranes and suppression of neuronal hypersynchronization. fda.govfda.govnih.govmedscape.comcambridge.org While direct in vivo binding studies for these channels are complex, the observed anticonvulsant effects in animal models are consistent with the engagement of these targets. fda.govfda.govfda.gov

Table 1: In Vivo Anticonvulsant Activity of Zonisamide in Animal Models

| Animal Model | Seizure Induction Method | Effect of Zonisamide |

|---|---|---|

| General | Maximal Electroshock | Effective against tonic extension seizures fda.govfda.govfda.gov |

| General | Subcutaneous Pentylenetetrazol | Ineffective against clonic seizures fda.govfda.govfda.gov |

| Rat | Kindling | Raised threshold for generalized seizures fda.govfda.govfda.gov |

| Cat | Electrical stimulation of visual cortex | Reduced duration of cortical focal seizures fda.govfda.govfda.gov |

| Rat | Cortical application of tungstic acid gel | Suppressed interictal spikes and secondarily generalized seizures fda.govfda.govfda.gov |

| Cat | Cortical freezing | Suppressed interictal spikes and secondarily generalized seizures fda.govfda.govfda.gov |

Table 2: In Vivo Neurochemical and Neuroprotective Effects of Zonisamide

| Animal Model | Parameter Measured | Effect of Zonisamide |

|---|---|---|

| Rat | Neurotransmitter Levels (Microdialysis) | Facilitated dopaminergic and serotonergic neurotransmission fda.govfda.gov |

| Mouse | MAO-B Activity | Inhibited MAO-B activity nih.gov |

| Mouse | MPP+ Formation from MPTP | Reduced formation nih.gov |

| Mouse (Parkinson's Model) | Dopaminergic Neuron Survival | Improved survival nih.gov |

| Mouse (Parkinson's Model) | Brain-Derived Neurotrophic Factor (BDNF) | Increased content in striatum and ventral midbrain nih.gov |

Molecular and Cellular Mechanisms of Action of Zonisamide Sodium Salt

Modulation of Voltage-Gated Ion Channels by Zonisamide (B549257)

A primary mechanism of zonisamide involves the modulation of voltage-gated ion channels, which are crucial for neuronal excitability and signal propagation. researchgate.netnih.gov Its principal antiseizure effects are believed to stem from its ability to block both sodium and T-type calcium channels. neurology.org

Zonisamide exerts a significant inhibitory effect on voltage-gated sodium channels, a mechanism it shares with several other antiepileptic drugs. epilepsysociety.org.uk This action is characterized by a voltage- and use-dependent block of the channel, meaning the inhibitory effect is more pronounced at depolarized membrane potentials and during high-frequency neuronal firing. nih.gov The primary mechanism for this attenuation is the alteration of the channel's fast inactivation kinetics. researchgate.netnih.govpediatriconcall.com By enhancing the fast inactivation process, zonisamide limits the sustained, high-frequency repetitive firing of action potentials that underlies seizure activity. researchgate.netnih.gov This stabilizes neuronal membranes and suppresses neuronal hypersynchronization without significantly affecting the generation of single action potentials. epilepsysociety.org.ukdrugbank.com

In addition to its effects on sodium channels, zonisamide also inhibits low-threshold, voltage-gated T-type calcium channels. researchgate.netnih.gov This action is considered a key component of its mechanistic profile and contributes to its efficacy, particularly in certain types of seizures. epilepsysociety.org.uknih.gov Unlike its effect on sodium channels, it does not affect high-voltage activated L-type calcium currents. drugbank.com

Research indicates that zonisamide reduces T-type calcium currents (ICa) in a concentration-dependent manner. nih.gov This inhibition can prevent the spread of seizure discharges across neurons. nih.gov Studies have identified its activity against specific T-type channel subtypes, including CaV3.1 and CaV3.2. nih.govresearchgate.net Electrophysiological studies have shown that zonisamide can shift the voltage-dependence of channel inactivation, making the channels more likely to be in a non-conductive state. nih.gov Notably, one study demonstrated that zonisamide could ameliorate the abnormal voltage-dependence shift in a mutant CaV3.1 channel associated with spinocerebellar ataxia, highlighting a specific pathway of its modulatory effect. nih.gov

Zonisamide's interaction with potassium channels is less pronounced than its effects on sodium and calcium channels and appears to be selective. Research indicates that zonisamide does not inhibit G protein-activated inwardly rectifying K+ channels (GIRK). neupsykey.com However, some evidence suggests that it can stimulate large-conductance calcium-activated potassium channels (BKCa). rndsystems.com Activation of BKCa channels can lead to neuronal hyperpolarization, which would contribute to reducing neuronal excitability and firing rates. This potential mechanism adds another layer to zonisamide's profile in stabilizing neuronal activity.

| Ion Channel Type | Effect | Mechanism | Functional Consequence |

|---|---|---|---|

| Voltage-Gated Sodium (Nav) Channels | Inhibition | Enhances fast inactivation in a voltage- and use-dependent manner. researchgate.netnih.govepilepsysociety.org.uk | Limits sustained, high-frequency repetitive firing of neurons. pediatriconcall.com |

| T-Type Calcium (Cav) Channels (e.g., CaV3.1, CaV3.2) | Inhibition | Direct block of low-threshold currents; shifts voltage-dependence of inactivation. nih.govnih.gov | Suppresses neuronal bursting and spread of seizure activity. nih.gov |

| Large-Conductance Ca2+-activated Potassium (BKCa) Channels | Stimulation | Direct activation. rndsystems.com | Promotes neuronal hyperpolarization, reducing excitability. |

| G protein-activated inwardly rectifying K+ (GIRK) Channels | No significant effect | Does not inhibit channel activity. neupsykey.com | Differentiates its mechanism from certain other AEDs. |

Influence on Neurotransmitter Systems and Signaling Pathways

Zonisamide also modulates synaptic transmission by affecting the principal excitatory and inhibitory neurotransmitter systems in the brain: the glutamatergic and GABAergic systems. neurology.orgdrugbank.com

Zonisamide has been shown to reduce excitatory neurotransmission mediated by glutamate (B1630785). uzh.ch Studies using microdialysis in rat hippocampus have demonstrated that zonisamide can inhibit potassium-evoked glutamate release. nih.gov This suggests a mechanism that suppresses excessive glutamate release during periods of neuronal hyperexcitability.

Further research has pointed to indirect modulatory effects on glutamate handling. One study found that zonisamide treatment led to an increase in the protein expression of the neuronal glutamate transporter EAAC-1 (Excitatory Amino-Acid Carrier-1). nih.govnih.gov By up-regulating this transporter, zonisamide may enhance the clearance of glutamate from the synaptic cleft, thereby reducing excitatory signaling. nih.gov Other research suggests zonisamide can inhibit subthalamo-nigral glutamatergic transmission through the activation of metabotropic glutamate receptors (mGluRs), potentially via enhancing the astroglial release of endogenous mGluR agonists. doi.org

The influence of zonisamide on the gamma-aminobutyric acid (GABA) system, the primary inhibitory system in the CNS, is complex. Some studies suggest zonisamide enhances GABAergic transmission. patsnap.com For instance, it has been reported to increase the basal release of GABA in the hippocampus. nih.gov Furthermore, some findings indicate that zonisamide binds to the GABA/benzodiazepine receptor complex, although this binding does not appear to produce changes in chloride flux, suggesting an allosteric modulatory role rather than direct agonism. nih.govdrugbank.com

A significant mechanism appears to be the modulation of GABA transporters. Research in rat models has shown that zonisamide treatment causes a down-regulation of the GABA transporter GAT-1. nih.govnih.gov Since GAT-1 is responsible for the reuptake of GABA from the synapse, its inhibition would lead to higher synaptic GABA concentrations and enhanced inhibitory tone. nih.govfrontiersin.org However, it is worth noting that some in-vitro studies have suggested zonisamide does not affect postsynaptic GABA responses or the direct neuronal or glial uptake of GABA, indicating its primary effects may be on transporter protein regulation and basal release rather than direct receptor interaction. drugbank.com

| Neurotransmitter System | Observed Effect | Proposed Mechanism |

|---|---|---|

| Glutamatergic (Excitatory) | Reduced Excitatory Transmission | - Inhibition of K+-evoked glutamate release. uzh.chnih.gov |

| GABAergic (Inhibitory) | Enhanced Inhibitory Transmission | - Increased basal GABA release. nih.gov |

Antioxidant and Neuroprotective Properties of Zonisamide (Mechanistic focus)

Inhibition of Apoptotic Pathways in Neuronal Cells

Zonisamide sodium salt has demonstrated significant neuroprotective effects through the inhibition of apoptotic pathways in neuronal cells. scielo.brnih.gov Apoptosis, or programmed cell death, is a critical process in the pathology of various neurological conditions, including cerebral ischemia. scielo.brnih.gov Research indicates that zonisamide can counteract this process through several mechanisms.

In models of cerebral ischemia, zonisamide treatment has been shown to inhibit the apoptosis of neuronal cells. scielo.brnih.gov Studies using neuronal cells under oxygen-glucose deprivation (OGD) conditions, which mimic ischemic injury, revealed that zonisamide significantly reduces the rate of apoptosis. scielo.brnih.gov This anti-apoptotic effect is associated with the downregulation of key proteins involved in the apoptotic cascade. Specifically, zonisamide has been found to inhibit the expression of caspase-3, caspase-8, and calpain-1, which are crucial executioners of apoptosis. scielo.brnih.govnih.gov

Furthermore, the anti-apoptotic action of zonisamide appears to be linked to its ability to block reactive oxygen species (ROS). scielo.brnih.gov In experimental settings, zonisamide treatment mitigated the pro-apoptotic effects of hydrogen peroxide (H₂O₂) and decreased the expression of apoptosis-related proteins induced by oxidative stress. nih.gov In vivo studies on a mouse model of cerebral ischemia created by middle cerebral artery occlusion (MCAO) have corroborated these findings. Zonisamide treatment in these models led to a significant reduction in the number of TUNEL-positive cells, indicating decreased DNA fragmentation and apoptosis in the brain tissue. scielo.brresearchgate.net

Beyond cerebral ischemia, zonisamide has also shown anti-apoptotic effects in the context of Parkinson's disease models. It has been reported to increase cell viability and attenuate caspase-3 activity in human neuroblastoma (SH-SY5Y) cells. frontiersin.org This neuroprotection extends to inhibiting endoplasmic reticulum (ER) stress-related cell death by suppressing the expression of ER stress-induced factors and subsequent caspase-3 activation. frontiersin.org

Table 1: Effect of Zonisamide on Apoptotic Markers in Neuronal Cells

Reduction of Neuroinflammation

Zonisamide sodium salt also exerts its neuroprotective effects by reducing neuroinflammation, a key contributor to the pathology of neurodegenerative diseases like Parkinson's disease. nih.govbohrium.comnih.gov The primary mechanism behind this anti-inflammatory action involves the modulation of microglial activation. nih.govresearchgate.net

Microglia are the resident immune cells of the central nervous system, and their chronic activation can lead to the release of pro-inflammatory mediators, causing neuronal damage. bohrium.com Research has shown that in both post-mortem brains of Parkinson's disease patients and in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated mice, a model for Parkinsonism, there is a high expression of the voltage-gated sodium channel Na(v)1.6 in activated microglia. nih.govnih.govemory.edu Zonisamide administration has been found to significantly reduce the expression of this channel. nih.govnih.gov

The downregulation of microglial Na(v)1.6 by zonisamide is accompanied by a decrease in microglial activation. nih.gov This is evidenced by a reduction in the morphological changes associated with activated microglia and a decrease in the mRNA expression of F4/80, a marker for mouse microglia. nih.gov

Furthermore, zonisamide treatment significantly attenuates the production of pro-inflammatory cytokines and other inflammatory molecules. In MPTP-treated mice, zonisamide has been shown to reduce the increased levels of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, and gp91phox, a subunit of the NADPH oxidase enzyme responsible for producing reactive oxygen species. nih.govbohrium.comnih.gov By inhibiting these inflammatory pathways, zonisamide helps to create a less hostile environment for neurons, thus contributing to its disease-modifying potential. nih.govemory.edu

Studies in other models of neurological insults have also highlighted the anti-inflammatory properties of zonisamide. For instance, in an animal model of alcohol addiction, zonisamide treatment led to a decrease in serum TNF-α levels and reduced the expression of TNF-α in the cerebellar tissue, indicating its protective effect against alcohol-induced neuroinflammation. mdpi.com Similarly, in models of epilepsy, zonisamide has been shown to reduce neuroinflammatory markers. researchgate.netresearchgate.net

Table 2: Effect of Zonisamide on Neuroinflammatory Markers

Preclinical Research Paradigms and Findings for Zonisamide Sodium Salt

In Vitro Models for Zonisamide (B549257) Research

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of zonisamide, offering insights into its fundamental mechanisms of action.

Neuronal Cell Culture Systems

Neuronal cell cultures are a cornerstone of in vitro neurological research, allowing for the detailed study of zonisamide's effects on individual neurons and specific neuronal populations. Studies utilizing cultured neurons have revealed that zonisamide modulates the activity of key ion channels involved in neuronal excitability. Specifically, research on cultured neurons from the rat cerebral cortex has shown that zonisamide effectively blocks T-type calcium channels. This action is considered a significant contributor to its anticonvulsant properties, as T-type calcium channels are implicated in the generation of seizure discharges.

Furthermore, investigations using neuronal cell cultures have shed light on the neuroprotective properties of zonisamide. In a model of oxygen-glucose deprivation, designed to mimic ischemic conditions, zonisamide treatment significantly inhibited neuronal apoptosis. scielo.brnih.gov This anti-apoptotic effect was associated with a reduction in the expression of key apoptosis-related proteins, including caspase-3, caspase-8, and calpain-1. scielo.br The neuroprotective action of zonisamide in these models is also linked to its ability to counteract the detrimental effects of reactive oxygen species. nih.gov

Organotypic Slice Cultures

Organotypic slice cultures, which maintain the three-dimensional structure and synaptic connectivity of brain tissue, offer a more complex in vitro system to study the effects of zonisamide on neural circuits. While specific research on zonisamide in organotypic hippocampal slice culture models of epilepsy is an emerging area, the utility of this model system for studying epileptogenesis and the effects of anticonvulsant drugs is well-established. nih.govnih.govresearchgate.net These cultures can be rendered epileptic through various methods, providing a platform to assess the ability of compounds like zonisamide to suppress spontaneous recurrent epileptiform discharges. Studies have shown that organotypic cultures can mimic key aspects of in vivo epilepsy, including neuronal death and neuroinflammation, making them a valuable tool for screening potential therapeutic agents. nih.gov Research using a rat corticostriatal slice preparation demonstrated that zonisamide can depress current-evoked repetitive firing discharge and reduce the amplitude of glutamatergic excitatory postsynaptic potentials, indicating its ability to modulate neuronal excitability within an intact neural network.

Synaptosomal Preparations and Membrane Receptor Binding Assays

Synaptosomes, which are isolated nerve terminals, provide a valuable tool for studying the effects of drugs on neurotransmitter release and receptor binding. Research utilizing synaptosomal preparations from rat brains has been crucial in understanding zonisamide's interaction with synaptic components.

Membrane receptor binding assays have revealed that [3H]zonisamide binds in a saturable manner to crude synaptosomal fractions of the whole rat brain. nih.gov Scatchard analysis of these binding data indicated a dissociation constant (Kd) of 90 nM and a maximal binding capacity (Bmax) of 1.40 x 10^3 fmol/mg protein. nih.gov These findings suggest the presence of specific binding sites for zonisamide within the presynaptic terminal.

Further studies have investigated the modulation of neurotransmitter release by zonisamide. In rat frontal cortex, zonisamide has been shown to increase the basal release of GABA in a concentration-dependent manner, while it does not affect the basal release of glutamate (B1630785). nih.gov Conversely, zonisamide reduces K+-evoked release of both GABA and glutamate. nih.gov These effects on neurotransmitter release are thought to contribute to its anticonvulsant and neuroprotective actions.

| Parameter | Value | Source |

| Binding Affinity (Kd) | 90 nM | nih.gov |

| Maximal Binding Capacity (Bmax) | 1.40 x 10^3 fmol/mg protein | nih.gov |

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for evaluating the efficacy and understanding the complex physiological effects of zonisamide in a living organism. These models allow for the investigation of the drug's impact on seizure activity and neuropathic pain in the context of a complete nervous system.

Models of Seizure and Epilepsy (Animal models only)

A variety of animal models of seizure and epilepsy have been employed to characterize the anticonvulsant profile of zonisamide. The maximal electroshock (MES) seizure model in mice is a widely used screening tool for anticonvulsant drugs. In this model, zonisamide has demonstrated dose-dependent efficacy in suppressing tonic-clonic seizures. nih.govnih.gov Studies have also investigated the interactions of zonisamide with other antiepileptic drugs in the MES model, revealing synergistic effects with some compounds. nih.gov

The amygdala kindling model in rats, which mimics the progressive development of temporal lobe epilepsy, has also been utilized to study the effects of zonisamide. In this model, zonisamide has been shown to dose-dependently increase the afterdischarge threshold, indicating an ability to suppress seizure initiation. nih.gov

| Animal Model | Key Findings | Source |

| Maximal Electroshock Seizure (Mouse) | Dose-dependent reduction in tonic-clonic seizures. | nih.govnih.gov |

| Amygdala Kindling (Rat) | Dose-dependent increase in afterdischarge threshold. | nih.gov |

Models of Neuropathic Pain (Animal models only)

Preclinical studies have also explored the potential of zonisamide in alleviating neuropathic pain. The chronic constriction injury (CCI) model in rats is a commonly used paradigm to induce neuropathic pain. In this model, zonisamide has been shown to significantly attenuate behaviors associated with neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. nih.gov

A study investigating the effects of zonisamide in the CCI model in rats demonstrated a significant reduction in spontaneous pain, as measured by paw withdrawal duration. nih.gov Zonisamide also reversed chemical allodynia and mechanical hyperalgesia in a dose-dependent manner. nih.gov

| Animal Model | Pain Modality | Key Findings | Source |

| Chronic Constriction Injury (Rat) | Spontaneous Pain (Paw Withdrawal Duration) | Zonisamide (40 mg/kg) reduced paw withdrawal duration from 44.25s (control) to 2.5s. | nih.gov |

| Mechanical Allodynia (Paw Withdrawal Latency) | Zonisamide (80 mg/kg) increased paw withdrawal latency from 6.5s (control) to 12.75s. | nih.gov | |

| Mechanical Hyperalgesia (Paw Withdrawal Duration) | Zonisamide (40 mg/kg) reduced paw withdrawal duration from 8.5s (control) to 2.25s. | nih.gov |

Models of Neurodegenerative Diseases (Animal models only, e.g., Parkinson's disease models)

Zonisamide has been investigated for its neuroprotective potential in various animal models of Parkinson's disease (PD). In neurotoxin-induced models, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), zonisamide has demonstrated an ability to inhibit the reduction of dopamine-producing cells. nih.govfrontiersin.org Pre-treatment with zonisamide in MPTP mouse models attenuated the reduction in striatal dopamine (B1211576) (DA), its metabolite DOPAC, and tyrosine hydroxylase (TH), which is the rate-limiting enzyme in DA synthesis. nih.gov This effect is partly attributed to its reversible inhibition of monoamine oxidase B (MAO-B). nih.gov Further studies showed that zonisamide could prevent the depletion of TH and inhibit the proliferation of microglia in the striatum and substantia nigra of MPTP-treated mice. frontiersin.orgnih.gov

In a genetic mouse model of PD, the Engrailed mutant mouse, chronic administration of zonisamide improved the survival of nigrostriatal dopaminergic neurons. nih.gov This neuroprotective effect was accompanied by an improvement in dopaminergic terminals in the striatum and restored motor function. nih.gov The mechanism for this neuroprotection may involve neurotrophic factors, as zonisamide treatment was found to increase the content of brain-derived neurotrophic factor (BDNF) in the striatum and ventral midbrain of these mice. nih.gov

Beyond neuroprotection, zonisamide also affects the behavioral consequences of dopamine replacement therapy. In PD model mice with L-DOPA-induced dyskinesia (LID), a common side effect of long-term L-DOPA treatment, chronic zonisamide administration delayed the peak of abnormal involuntary movements (AIMs) and reduced their severity before the peak. frontiersin.org However, it also appeared to increase the duration of LID in a dose-dependent manner, suggesting both beneficial and adverse effects on this specific symptom. frontiersin.org Mechanistically, zonisamide has been found to reduce neuroinflammation by decreasing the expression of Naᵥ1.6 channels in activated microglia in MPTP-treated mice, which was associated with decreased expression of TNF-α and gp91phox. nih.gov

Table 1: Effects of Zonisamide in Animal Models of Neurodegenerative Disease

| Model | Key Findings | Reference |

|---|---|---|

| MPTP Mouse Model | Attenuated reduction in striatal dopamine, DOPAC, and tyrosine hydroxylase. nih.gov | nih.gov |

| MPTP Mouse Model | Prevented depletion of tyrosine hydroxylase and proliferation of microglia. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| MPTP Mouse Model | Reduced expression of microglial Naᵥ1.6, TNF-α, and gp91phox. nih.gov | nih.gov |

| Engrailed Mutant Mouse Model | Improved survival of nigrostriatal dopaminergic neurons and restored motor function. nih.gov | nih.gov |

| Engrailed Mutant Mouse Model | Increased brain-derived neurotrophic factor (BDNF) in the striatum and ventral midbrain. nih.gov | nih.gov |

| L-DOPA-Induced Dyskinesia Mouse Model | Delayed the peak and reduced the severity of abnormal involuntary movements (AIMs) before the peak, but increased their duration. frontiersin.org | frontiersin.org |

Models of Psychiatric Disorders (Animal models only, e.g., anxiety, alcohol addiction)

The effects of zonisamide have been explored in animal models of alcohol addiction. In studies using both rats and mice, zonisamide administration was shown to significantly decrease ethanol consumption in limited-access drinking models. nih.gov This effect was reversible, with ethanol intake returning to baseline levels after the discontinuation of zonisamide treatment. nih.gov

In a rat model of induced alcohol addiction, zonisamide treatment demonstrated neuroprotective effects in the cerebellum, a brain region affected by chronic ethanol exposure. mdpi.comnih.gov It mitigated ethanol-induced cerebellar damage, inflammation, and apoptosis. mdpi.comnih.gov Rats treated with zonisamide showed improvements in locomotor activity, which was impaired in the ethanol-only group. mdpi.comnih.gov This was accompanied by a reduction in serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and decreased expression of both TNF-α and apoptotic protease activating factor-1 (APAF-1) in cerebellar tissues. mdpi.comnih.gov These findings suggest that zonisamide's protective effects in this context are mediated by modulating immune and inflammatory pathways. mdpi.comnih.gov

Research on the influence of zonisamide on memory processes, which can be relevant to psychiatric disorders, has yielded varied results in rats. researchgate.net In a Morris water maze test, zonisamide co-administered with ethanol impaired spatial memory. mdpi.com However, in a contextual fear conditioning test, zonisamide showed a beneficial effect after the discontinuation of ethanol administration by improving associative memory. mdpi.com In other studies, acute high doses of zonisamide were found to impair spatial memory, while repeated administration affected emotional memory. researchgate.net

Table 2: Effects of Zonisamide in Animal Models of Psychiatric Disorders

| Model | Key Findings | Reference |

|---|---|---|

| Rat & Mouse Alcohol Consumption Model | Significantly reduced ethanol consumption in limited-access models. nih.gov | nih.gov |

| Rat Alcohol Addiction Model | Mitigated ethanol-induced cerebellar damage and inflammation. mdpi.comnih.gov | mdpi.comnih.gov |

| Rat Alcohol Addiction Model | Improved locomotor impairments induced by ethanol exposure. mdpi.comnih.gov | mdpi.com |

| Rat Alcohol Addiction Model | Decreased serum TNF-α levels and cerebellar expression of APAF-1 and TNF-α. mdpi.comnih.gov | mdpi.comnih.gov |

| Rat Memory Models (with Ethanol) | Impaired spatial memory when co-administered with ethanol. mdpi.com | mdpi.com |

| Rat Memory Models (post-Ethanol) | Improved associative memory after ethanol discontinuation. mdpi.com | mdpi.com |

Models of Ischemia and Hypoxic-Ischemic Brain Damage

Zonisamide has demonstrated significant neuroprotective effects in animal models of ischemic brain injury. In a neonatal rat model of hypoxic-ischemic brain damage, pre-treatment with zonisamide markedly reduced the volume of cortical and striatal infarction. nih.gov Specifically, cortical infarction was reduced from 68% in controls to 6% in the zonisamide-treated group, and striatal infarction was reduced from 78% to 8%. nih.gov The compound also decreased neuronal necrosis across multiple hippocampal regions. nih.gov Notably, this protective effect was found to be independent of its anticonvulsant action, as the intensity of seizure activities during the hypoxic-ischemic event was similar between zonisamide- and vehicle-treated animals. nih.gov

In an adult gerbil model of global forebrain ischemia, pre-ischemic administration of zonisamide significantly reduced pyramidal cell damage in the vulnerable CA1 region of the hippocampus at both 7 and 28 days post-ischemia. nih.gov This histological protection was correlated with preserved function in behavioral tests using a modified Morris water maze. nih.gov Microdialysis studies in this model confirmed that zonisamide-treated animals had a reduction in the ischemia-induced release of the excitotoxic amino acid glutamate. nih.gov This suggests that zonisamide's neuroprotective effect in ischemia involves the interruption of excitotoxic pathways by decreasing extracellular glutamate accumulation. nih.gov

Further investigation in a mouse model of cerebral ischemia created by middle cerebral artery occlusion (MCAO) showed that zonisamide treatment significantly ameliorated neurological deficits and reduced infarct volumes. nih.gov The mechanism in this model was linked to the inhibition of neuronal apoptosis. nih.gov In vitro studies confirmed that zonisamide could inhibit oxygen-glucose deprivation-induced apoptosis in neuronal cells, an effect potentially mediated through the blocking of reactive oxygen species. nih.gov

Table 3: Effects of Zonisamide in Animal Models of Ischemia

| Model | Key Findings | Reference |

|---|---|---|

| Neonatal Rat Hypoxic-Ischemia Model | Reduced cortical infarction volume from 68% to 6%. nih.gov | nih.gov |

| Neonatal Rat Hypoxic-Ischemia Model | Reduced striatal infarction volume from 78% to 8%. nih.gov | nih.gov |

| Adult Gerbil Global Forebrain Ischemia Model | Significantly reduced pyramidal cell damage in the hippocampal CA1 region. nih.gov | nih.gov |

| Adult Gerbil Global Forebrain Ischemia Model | Reduced ischemia-induced extracellular glutamate accumulation. nih.gov | nih.gov |

| Mouse MCAO Cerebral Ischemia Model | Ameliorated neurological deficits and reduced infarct volumes. nih.gov | nih.gov |

| Mouse MCAO Cerebral Ischemia Model | Exerted neuroprotective effects via inhibition of neuronal apoptosis. nih.gov | nih.gov |

Electrophysiological Investigations of Zonisamide Effects in Animal Tissues

Patch-Clamp Recordings in Neurons

Patch-clamp recording is an electrophysiological technique used to study the electrical properties of neurons by measuring ion channel currents. youtube.comyoutube.com Investigations using whole-cell voltage-clamp recordings in cultured neurons from the rat cerebral cortex have revealed that zonisamide has a specific effect on voltage-dependent calcium (Ca²⁺) channels. nih.gov The study identified two distinct Ca²⁺ currents: a low-threshold, rapidly inactivating T-type current and a high-threshold, slowly inactivating L-type current. nih.gov Zonisamide was found to reduce the T-type Ca²⁺ current in a dose-dependent manner, with a mean reduction of 59.5% at a concentration of 500 μM. nih.gov In contrast, it had no effect on the L-type Ca²⁺ current. nih.gov This selective blockade of T-type calcium channels is believed to contribute to its mechanism of action. nih.govnih.gov

In studies using rat corticostriatal slice preparations, zonisamide was shown to depress the current-evoked repetitive firing discharge of putative striatal spiny neurons in a dose-dependent manner. nih.gov It also reduced the amplitude of glutamatergic excitatory postsynaptic potentials (EPSPs). nih.gov However, at the concentrations tested, zonisamide did not affect the resting membrane potential or the input resistance of these neurons. nih.gov

Extracellular Field Potential Measurements

Extracellular field potential recordings measure the summed electrical currents from a population of neurons and are used to evaluate neural activity in vivo and in brain slices. nih.gov In rat frontal cortex slices, zonisamide was shown to inhibit the amplitude and propagation of field excitatory postsynaptic potentials (fEPSPs) in a concentration-dependent manner. nih.gov Conversely, at clinically relevant concentrations, it did not suppress the amplitude or propagation of the presynaptic fiber volley (PrV), which reflects the action potentials in presynaptic axons. nih.gov The reduction of fEPSP amplitude by zonisamide was not associated with a change in paired-pulse facilitation, suggesting the effect is at least partially due to a postsynaptic mechanism. nih.gov

In a different paradigm using rat corticostriatal slices, zonisamide was tested against neurotoxicity induced by mitochondrial inhibitors. nih.gov Low concentrations of zonisamide were found to protect the slices from the irreversible loss of corticostriatal field potential (FP) amplitude induced by rotenone, a complex I inhibitor. nih.gov However, it did not show protection against toxicity induced by 3-nitropropionic acid (3-NP), a complex II inhibitor, or against ischemia-induced toxicity in that specific model. nih.gov

Neurochemical Analysis in Animal Brains Following Zonisamide Administration

Neurochemical analyses in animal models have shown that zonisamide modulates several key neurotransmitter systems. nih.gov Using in vivo microdialysis in freely moving rats, studies have demonstrated that zonisamide administration increases the extracellular levels of dopamine and its metabolite homovanillic acid in both the striatum and hippocampus. nih.gov It also increased levels of serotonin (B10506) and its metabolite 5-hydroxyindoleacetic acid in these regions. nih.gov These findings suggest that zonisamide facilitates both dopaminergic and serotonergic neurotransmission. nih.gov

In the context of Parkinson's disease models, zonisamide has been shown to increase dopamine synthesis by increasing the activity and mRNA expression of tyrosine hydroxylase (TH) in the rat striatum. frontiersin.orgnih.gov Furthermore, zonisamide acts as a reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme that degrades dopamine. nih.gov This inhibition contributes to its anti-parkinsonian effects. nih.govnih.gov

Zonisamide administration also impacts neurotrophic factors. In a genetic mouse model of Parkinson's disease, chronic treatment led to increased levels of brain-derived neurotrophic factor (BDNF) in the striatum and ventral midbrain. nih.gov This suggests that part of zonisamide's neuroprotective effect is mediated through BDNF signaling. nih.gov

Table 4: Summary of Neurochemical Effects of Zonisamide in Animal Brains

| Brain Region | Neurochemical Change | Animal Model | Reference |

|---|---|---|---|

| Striatum | Increased extracellular dopamine & homovanillic acid | Rat | nih.gov |

| Hippocampus | Increased extracellular dopamine, serotonin, homovanillic acid & 5-HIAA | Rat | nih.gov |

| Striatum | Increased tyrosine hydroxylase (TH) activity and mRNA | Rat | frontiersin.orgnih.gov |

| Whole Brain | Reversible inhibition of monoamine oxidase-B (MAO-B) | Mouse | nih.gov |

| Striatum & Ventral Midbrain | Increased brain-derived neurotrophic factor (BDNF) | Mouse | nih.gov |

Theoretical Implications and Potential Research Avenues for Zonisamide Sodium Salt

Zonisamide (B549257) as a Pharmacological Probe for Ion Channel Functionality

Zonisamide's activity is significantly linked to its interaction with various ion channels, making it a valuable tool for studying their function and dysfunction. nih.gov Its primary mechanisms of action involve the blockade of voltage-gated sodium channels and T-type calcium channels. nih.govresearchgate.netpatsnap.com By inhibiting the sustained, high-frequency repetitive firing of neurons, zonisamide helps to stabilize neuronal membranes and prevent the propagation of seizure discharges. nih.govresearchgate.net This targeted action on specific ion channels allows researchers to use zonisamide to probe the roles of these channels in different physiological and pathological processes.

Recent research has also indicated that zonisamide may influence persistent sodium and calcium-activated potassium currents, further expanding its utility as a pharmacological probe. researchgate.net In preclinical studies, zonisamide has demonstrated the ability to modulate large-conductance calcium-activated potassium (BKCa) channels. rndsystems.comnih.gov Specifically, in differentiated hippocampal neuron-derived cells, zonisamide was found to increase the activity of BKCa channels by decreasing their mean closed time. nih.gov This suggests that part of zonisamide's effect on neuronal excitability could be mediated through these potassium channels. nih.gov

The table below summarizes the key ion channels targeted by zonisamide, highlighting its potential as a multi-target pharmacological probe.

| Ion Channel Target | Observed Effect in Preclinical Studies | Reference |

| Voltage-gated sodium channels | Blocks repetitive firing, stabilizes neuronal membranes | nih.govnih.govresearchgate.netdrugbank.com |

| T-type calcium channels | Reduces low-threshold currents, may prevent seizure spread | nih.govnih.govresearchgate.netdrugbank.com |

| Large-conductance calcium-activated potassium (BKCa) channels | Enhances channel activity by decreasing mean closed time | rndsystems.comnih.gov |

| A-type potassium currents | Reduction in amplitude at higher concentrations | nih.gov |

Exploration of Zonisamide in Rare Neurological Conditions (Mechanistic/animal model research)

The broad-spectrum activity of zonisamide, as evidenced in various animal models of epilepsy, suggests its potential utility in rare and difficult-to-treat neurological conditions. nih.gov Preclinical studies have shown its efficacy against tonic extension seizures and in raising the threshold for generalized seizures. drugbank.com Its effectiveness in animal models of both partial and generalized seizures has prompted investigations into its use for severe epileptic encephalopathies. nih.govneurology.org

For instance, zonisamide has been evaluated in pediatric patients with Lennox-Gastaut syndrome, a severe form of childhood epilepsy, where it has shown efficacy as an adjunctive therapy. neurology.org Animal models have been instrumental in elucidating the mechanisms that might underlie its effectiveness in such complex conditions. These models have demonstrated that zonisamide can reduce neuronal damage and muscle atrophy through multiple pathways, suggesting a neuroprotective role beyond simple seizure suppression. neurology.org

Furthermore, preclinical research has highlighted zonisamide's neuroprotective properties, which are not commonly seen with other antiseizure medications. neurology.org These include scavenging free radicals, protecting against glutamate-induced neuronal injury, and reducing hypoxic-ischemic brain damage. neurology.org In a gerbil model of global forebrain ischemia, pretreatment with zonisamide significantly reduced neuronal damage in the hippocampus, an effect linked to the reduction of ischemia-induced glutamate (B1630785) release. nih.gov These neuroprotective actions suggest its potential for mitigating neuronal damage in various rare neurological disorders characterized by excitotoxicity and oxidative stress. nih.gov

Synergistic Interactions of Zonisamide with Other Pharmacological Agents (Preclinical/theoretical)

In the context of refractory epilepsy, polytherapy is a common clinical strategy. nih.gov Preclinical studies using isobolographic analysis in mouse models of seizures have been crucial in identifying potentially synergistic or additive interactions between zonisamide and other antiepileptic drugs. nih.gov These studies provide a theoretical framework for designing more effective combination therapies.

A notable synergistic interaction has been observed between zonisamide and valproate in the mouse maximal electroshock model. nih.gov This suggests that this combination could be particularly beneficial in a clinical setting. nih.gov In contrast, the combination of zonisamide with phenobarbital (B1680315) and carbamazepine (B1668303) demonstrated additive effects. nih.gov Interestingly, while brain concentrations of other antiepileptic drugs were not affected by zonisamide, phenytoin (B1677684) was found to increase brain zonisamide concentrations, and phenobarbital reduced them, indicating a pharmacokinetic component to these interactions. nih.gov

The following table summarizes the observed interactions between zonisamide and other antiepileptic drugs in preclinical models.

| Combination Agent | Observed Interaction in Preclinical Models | Reference |

| Valproate (VPA) | Synergistic | nih.gov |

| Phenytoin (PHT) | Synergistic (at a 1:1 ratio), with a pharmacokinetic component | nih.gov |

| Phenobarbital (PB) | Additive, with a pharmacokinetic component | nih.gov |

| Carbamazepine (CBZ) | Additive | nih.gov |

These preclinical findings underscore the importance of understanding both the pharmacodynamic and pharmacokinetic interactions of zonisamide when considering its use in combination with other drugs. While zonisamide itself does not significantly affect the pharmacokinetics of many other antiepileptic drugs, its own metabolism can be influenced by enzyme-inducing agents like phenobarbital and phenytoin. nih.gov

Repurposing Hypotheses for Zonisamide Beyond Established Therapeutic Areas (Theoretical, based on observed mechanisms in in vitro/animal studies)

The diverse mechanisms of action of zonisamide have led to several hypotheses for its repurposing in therapeutic areas beyond epilepsy. researchgate.netresearchgate.net These hypotheses are largely based on its observed effects in in vitro and animal studies.

One of the most promising areas for repurposing is in the treatment of Parkinson's disease. researchgate.net Zonisamide has been shown to have effects on the dopaminergic system, which may contribute to improvements in motor symptoms. researchgate.netneurology.org Preclinical studies have also suggested that zonisamide may have anti-Parkinsonian activity. rndsystems.com

Zonisamide's potential for treating pain, including neuropathic pain and migraine, is another area of active investigation. neurology.orgtandfonline.com Its ability to modulate ion channels and neurotransmitter systems involved in pain signaling provides a strong theoretical basis for this application. neurology.org

Furthermore, the neuroprotective effects of zonisamide, such as its ability to scavenge free radicals and protect against excitotoxicity, suggest its potential utility in a range of neurodegenerative disorders. nih.govnih.gov Animal studies have shown that zonisamide can prevent neuronal damage caused by recurrent seizures, indicating a broader neuroprotective capacity. nih.gov

The table below outlines some of the key repurposing hypotheses for zonisamide based on preclinical and theoretical evidence.

| Potential Therapeutic Area | Supporting Preclinical/Theoretical Evidence | Reference |

| Parkinson's Disease | Effects on the dopaminergic system, potential anti-Parkinsonian activity in animal models. | researchgate.netrndsystems.comneurology.org |

| Pain (Neuropathic, Migraine) | Modulation of ion channels and neurotransmitter systems involved in pain signaling. | neurology.orgtandfonline.com |

| Neurodegenerative Disorders | Free radical scavenging, protection against glutamate-induced neuronal damage, reduction of hypoxic-ischemic brain damage in animal models. | nih.govneurology.orgnih.govnih.gov |

| Mood Disorders | Modulation of central dopaminergic and serotonergic functions. | researchgate.net |

These repurposing hypotheses are currently being explored in further preclinical and clinical research, with the aim of expanding the therapeutic applications of this versatile compound.

Advanced Research Methodologies and Techniques Applied to Zonisamide Studies

Omics Technologies in Zonisamide (B549257) Research (Genomics, Proteomics, Metabolomics)

Omics technologies, which encompass the comprehensive study of the complete set of biological molecules in a specific context, have been instrumental in unraveling the complex biological pathways modulated by Zonisamide. arxiv.org These high-throughput methods allow for a systems-level understanding of the drug's effects. upc.edu

The application of omics technologies has been pivotal in the quest to identify novel preclinical biomarkers that can predict or monitor the response to Zonisamide. Pharmacometabolomics, a subset of metabolomics, integrates metabolic profiling with pharmacokinetic and pharmacodynamic data to identify baseline metabolic phenotypes that correlate with drug response. researchgate.net This approach aims to move towards personalized medicine by identifying metabolites that could predict an individual's disposition to Zonisamide's efficacy and potential toxicity. researchgate.net The integration of genomics, proteomics, and metabolomics provides a more holistic view, enabling the discovery of biomarkers from different biological strata that can be used for early diagnosis and the development of reliable therapeutic targets. nih.gov

Gene expression profiling has been a powerful tool in understanding the molecular mechanisms of Zonisamide's action. Studies using DNA microarrays in rat models of Parkinson's disease have revealed that Zonisamide can significantly alter the expression of numerous genes in the striatum. nih.gov For instance, co-administration of Zonisamide with levodopa (B1675098) was found to upregulate genes related to metabolism and nervous system development and function, while downregulating genes associated with the immune system and inflammation. nih.gov This suggests a neuroprotective effect of Zonisamide at the genomic level. nih.gov These transcriptomic analyses provide valuable insights into the drug's polypharmacological effects and potential for repurposing. mdpi.com

Below is an interactive data table summarizing the observed gene expression changes in response to Zonisamide in an animal model of Parkinson's disease. nih.gov

| Gene Category | Effect of Zonisamide | Effect of Levodopa | Implication |

| Metabolism | Upregulation | Downregulation | Zonisamide may counteract some negative metabolic effects of levodopa. |

| Nervous System Development | Upregulation | Downregulation | Suggests a role for Zonisamide in neuronal protection and function. |

| Immune System | Downregulation | Upregulation | Indicates an anti-inflammatory effect of Zonisamide. |

| Inflammation | Downregulation | Upregulation | Reinforces the potential anti-inflammatory properties of Zonisamide. |

Advanced Imaging Techniques in Animal Brains (e.g., fMRI, PET in animals)

Advanced imaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are crucial for non-invasively studying the effects of Zonisamide on brain activity and neurochemistry in animal models. frontiersin.org These technologies allow for the visualization of changes in brain connectivity, synaptic density, and metabolic activity in response to drug administration. frontiersin.org For example, PET imaging with specific radiotracers can be used to assess target engagement by Zonisamide and to explore its impact on neurotransmitter systems. researchgate.net While direct studies detailing the use of fMRI and PET to specifically investigate Zonisamide's effects in animal brains are emerging, the application of these techniques in epilepsy and Parkinson's disease models provides a framework for future Zonisamide-focused research. researchgate.netfrontiersin.org The ability to longitudinally monitor brain function in the same animal offers a powerful tool to understand the time-course of Zonisamide's therapeutic effects and its role in modifying disease progression.

Computational Chemistry and Molecular Modeling for Zonisamide-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the interactions between Zonisamide and its molecular targets at an atomic level. nih.gov Techniques such as molecular docking are used to predict the binding orientation and affinity of Zonisamide to target proteins. nih.gov For instance, docking simulations have been performed using the crystal structure of human monoamine oxidase B (MAO-B) in complex with Zonisamide (PDB: 3PO7) to understand the key interactions responsible for its inhibitory activity. nih.gov These computational approaches are not only crucial for understanding the mechanism of action but also for guiding the design of new derivatives with improved potency and selectivity. mdpi.com Molecular dynamics simulations can further provide insights into the dynamic behavior of the drug-target complex over time. bioisi.ptmdpi.com

The following table details the key computational techniques and their applications in studying Zonisamide-target interactions.

| Technique | Application in Zonisamide Research | Key Insights |

| Molecular Docking | Predicting the binding mode of Zonisamide to its target proteins, such as MAO-B. nih.gov | Identification of key amino acid residues involved in the binding interaction and understanding the structural basis of inhibition. nih.gov |

| In Silico Screening | Virtually screening large libraries of compounds to identify new potential inhibitors based on their predicted interaction with Zonisamide's targets. | Discovery of novel chemical scaffolds with potential therapeutic activity. |

| Molecular Dynamics Simulations | Simulating the movement of Zonisamide and its target protein over time to understand the stability of the complex and the dynamics of their interaction. bioisi.pt | Provides a more realistic picture of the binding event and can reveal important conformational changes. |

CRISPR/Cas9 and Gene Editing Approaches in Zonisamide Target Validation

The revolutionary CRISPR/Cas9 gene-editing technology offers a powerful platform for validating the molecular targets of Zonisamide. creative-diagnostics.com By precisely knocking out or modifying the genes that encode for putative Zonisamide targets in cellular or animal models, researchers can definitively assess the contribution of each target to the drug's therapeutic effects. nih.govbiocompare.com For example, if a specific ion channel is hypothesized to be a primary target of Zonisamide, CRISPR/Cas9 can be used to create a cell line lacking that channel. If Zonisamide's effect is diminished or absent in this cell line, it provides strong evidence for the on-target activity. biocompare.com This technology streamlines the target validation process, which is a critical step in drug discovery and development, and helps to deconvolve the complex pharmacology of multi-target drugs like Zonisamide. researchgate.netscilit.com While specific studies employing CRISPR/Cas9 to validate Zonisamide's targets are still forthcoming, the methodology's impact on the broader field of pharmacology underscores its immense potential in future Zonisamide research.

Future Directions and Emerging Research Frontiers for Zonisamide Sodium Salt

Unraveling Untapped Mechanistic Pathways of Zonisamide (B549257)

While the primary mechanisms of zonisamide are understood to involve the blockade of voltage-gated sodium channels and T-type calcium channels, recent research has begun to illuminate a broader spectrum of activity. These novel pathways suggest a more complex and multifaceted role for zonisamide in the central nervous system.

Neuroinflammation and Microglial Modulation

A significant area of emerging research is the anti-inflammatory potential of zonisamide, particularly its influence on microglia, the resident immune cells of the brain. Studies have shown that in models of Parkinson's disease, zonisamide can reduce neuroinflammation by down-regulating the expression of the microglial voltage-gated sodium channel, Nav1.6. nih.govnih.govnih.govbohrium.com This action is associated with a decrease in microglial activation and a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators like gp91phox. nih.govbohrium.com By targeting the Nav1.6 channel in microglia, zonisamide may interrupt the inflammatory cascade that contributes to neuronal damage in neurodegenerative conditions. nih.gov

Mitochondrial Protection and Bioenergetics